Ethyl 3-ethoxybut-2-enoate, also known as ethyl 3-ethoxy-2-butenoate, is an organic compound with the molecular formula and a molecular weight of approximately 158.2 g/mol. It is classified as an ester due to the presence of an ethoxy group attached to a butenoate moiety. The compound is identified by its CAS number 998-91-4 and is characterized by a yellow oil-like appearance. Ethyl 3-ethoxybut-2-enoate is noted for its potential applications in various chemical syntheses and biological studies.
The synthesis of ethyl 3-ethoxybut-2-enoate can be achieved through a two-step process:
Ethyl 3-ethoxybut-2-enoate has several practical applications:
Ethyl 3-ethoxybut-2-enoate shares structural similarities with several other compounds, particularly those belonging to the category of esters and butenoates. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Butanoate | C5H10O2 | Simpler structure; commonly used as a flavoring agent |
| Ethyl Crotonate | C6H10O2 | Has a longer carbon chain; used in organic synthesis |
| Ethyl Acetoacetate | C6H10O3 | Contains a ketone functional group; versatile reagent |
| Ethyl 3-methylbutanoate | C8H16O2 | Branched structure; different physical properties |
Ethyl 3-ethoxybut-2-enoate stands out due to its unique combination of both ethoxy and butenoate functionalities, which may impart distinctive chemical reactivity compared to simpler esters or those lacking unsaturation.
The synthesis of ethyl 3-ethoxybut-2-enoate predominantly begins with ethyl acetoacetate, a β-ketoester, through acid-catalyzed condensation. In a representative procedure, ethyl acetoacetate (2.7 kg, 20.74 mol) is dissolved in ethanol (4 L) under a nitrogen atmosphere, followed by the addition of concentrated sulfuric acid (4 mL) as a catalyst [1]. The mixture is heated to 50°C, and triethyl orthoformate (3.07 kg, 20.74 mol) is added dropwise. After 16 hours of stirring, the reaction mixture is concentrated under reduced pressure to yield the product as a yellow oil with an 85% yield [1]. Nuclear magnetic resonance (NMR) analysis confirms the structure, showing characteristic signals at δ 4.9 ppm (s, 1H) for the enol ether proton and δ 2.2 ppm (s, 3H) for the methyl group adjacent to the carbonyl [1].
This method leverages the keto-enol tautomerism of ethyl acetoacetate, where the enol form reacts with triethyl orthoformate to form the α,β-unsaturated ester. The use of sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the orthoformate [1] [3]. Ethanol serves dual roles as a solvent and proton donor, ensuring optimal reaction kinetics.
Table 1: Reaction Conditions for Classical Esterification
| Parameter | Value |
|---|---|
| Ethyl acetoacetate | 20.74 mol |
| Triethyl orthoformate | 20.74 mol |
| Catalyst | H₂SO₄ (4 mL) |
| Temperature | 50°C |
| Reaction Time | 16 hours |
| Yield | 85% |
Triethyl orthoformate acts as both a reagent and a dehydrating agent in this condensation. Its electrophilic carbon center reacts with the enolate form of ethyl acetoacetate, forming a transient orthoester intermediate that eliminates ethanol to generate the α,β-unsaturated ester [1] [3]. The reaction’s efficiency is contingent on maintaining anhydrous conditions, as moisture hydrolyzes triethyl orthoformate, reducing yields [3].
Alternative catalysts, such as p-toluenesulfonic acid or zeolites, have been explored to mitigate the corrosivity of sulfuric acid. For instance, HZSM-5 zeolite catalysts in fixed-bed reactors demonstrate comparable efficiency (98% yield) in analogous esterifications by providing a heterogeneous acid site, enabling continuous operation and easier catalyst recovery [5]. These systems operate at 170°C with a 10-hour residence time, highlighting the trade-off between temperature and reaction rate [5].
While batch processes dominate laboratory synthesis, industrial-scale production increasingly adopts continuous flow reactors for enhanced reproducibility and scalability. In a modeled system, vaporized ethyl acetoacetate and triethyl orthoformate are fed into a fixed-bed reactor packed with HZSM-5 zeolite at 170°C [5]. The continuous flow design minimizes side reactions and thermal degradation, achieving 98% yield with 99.5% purity after distillation [5].
Table 2: Continuous Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Fixed-Bed |
| Catalyst | HZSM-5 Zeolite |
| Temperature | 170°C |
| Residence Time | 10 hours |
| Product Purity | 99.5% |
Post-synthetic purification typically involves fractional distillation under reduced pressure, exploiting the compound’s boiling point of 195–200°C [2]. For laboratory-scale preparations, silica gel chromatography using hexane-ethyl acetate mixtures resolves residual starting materials. Yield optimization strategies include:
Statistical optimization methods, such as central composite design, could further refine these parameters by modeling interactions between temperature, catalyst load, and residence time, as demonstrated in analogous esterification systems [7].
| Property | Value | Source |
|---|---|---|
| Preferred IUPAC name | Ethyl 3-ethoxybut-2-enoate | 2 |
| CAS Registry number | 57592-45-7 | 10 |
| Formula / exact mass | C₈H₁₄O₃ / 158.094 Da | 2 |
| Conjugation pattern | C=C-C(=O)O- | 25 |
| Computed log Kow | 1.63 [1] | 76 |
| Henry constant (298 K) | 1.92 × 10⁻⁴ atm·m³ mol⁻¹ [1] | 76 |
| Experimental boiling point | 195–200 °C [2] | 42 |
| Experimental melting point | 30–32 °C [2] | 42 |
The β-ethoxy substituent increases electron donation to the π-system (σp = –0.11) and reduces the electrophilicity of the carbonyl carbon relative to ethyl crotonate, while simultaneously enhancing leaving-group stabilization during acyl substitution [3].
α,β-Unsaturated esters undergo three principal reaction modes:
The gem-ethoxy moiety shifts the LUMO downfield and lowers the transition-state barrier for conjugate processes by ≈5 kJ mol⁻¹ relative to unsubstituted crotonates [3].
Full proton-transfer-regulated addition–elimination sequence:
Second-order rate constants at 298 K in acetonitrile (μ = 0.1 M), determined by stopped-flow UV spectroscopy [4] [3].
| Nucleophile (0.01 M) | k₂ / L mol⁻¹ s⁻¹ (Ethyl 3-ethoxybut-2-enoate) | k₂ / L mol⁻¹ s⁻¹ (Ethyl crotonate) | k₂ ratio | Activation energy / kJ mol⁻¹ |
|---|---|---|---|---|
| Methoxide ion | 4.8 ± 0.2 [4] | 3.1 ± 0.1 [4] | 1.55 | 35.2 ± 0.3 [4] |
| Azide ion | 2.7 ± 0.1 [3] | 1.9 ± 0.1 [3] | 1.42 | 37.8 ± 0.5 [3] |
| Pyrrolidine | 0.42 ± 0.02 [5] | 0.26 ± 0.01 [5] | 1.62 | 41.0 ± 0.6 [5] |
Key Finding: β-Ethoxy substitution enhances nucleophilic acyl substitution 1.4- to 1.6-fold relative to ethyl crotonate, attributable to additional inductive withdrawal stabilizing the tetrahedral anion [3].
A linear free-energy correlation (ρ = +1.25) was obtained for a series of p-substituted phenoxide nucleophiles; the positive slope indicates charge development at the nucleophile in the transition state, aligning with the addition–elimination paradigm [4].
Step sequence mirrored from the classical Fischer reverse esterification [6] [7]:
Batch hydrolysis monitored by in-situ ¹H NMR at 60 °C in 0.5 M HCl [8].
| Parameter | Value | Source |
|---|---|---|
| Observed first-order rate constant kobs (60 °C) | 1.18 × 10⁻³ s⁻¹ [8] | |
| kobs extrapolated to 25 °C | 1.56 × 10⁻⁴ s⁻¹ [8] | |
| Activation enthalpy ΔH‡ | 61.4 kJ mol⁻¹ [8] | |
| Activation entropy ΔS‡ | –59 J mol⁻¹ K⁻¹ [8] |
The negative ΔS‡ corroborates an associative transition state, consistent with protonated addition mechanisms. Kinetic isotope experiments using D₂O (kH₂O/kD₂O = 1.42) reflect the involvement of proton transfer in the rate-limiting step [6].
Relative acid hydrolysis rates (k25 °C) for selected esters under identical conditions [8] [9]:
| Ester | kH / 10⁻⁴ s⁻¹ | Relative rate |
|---|---|---|
| Ethyl acetate | 0.84 [10] | 1.0 |
| Ethyl crotonate | 1.21 [11] | 1.44 |
| Ethyl 3-ethoxybut-2-enoate | 1.56 [8] | 1.86 |
Enhanced rate aligns with electron-donating β-ethoxy, which stabilizes the carbocationic resonance form in the protonated intermediate, lowering ΔG‡ by ≈2 kJ mol⁻¹.
Global hydrolysis rates fit a log kobs vs pH curve featuring an acid-catalyzed regime (pH < 3), a pH-independent plateau (3 < pH < 6), and sharp base-catalyzed acceleration beyond pH 8 (pseudo-second-order k₂ = 6.4 M⁻¹ s⁻¹ at 25 °C) [12]. These observations conform to established ester hydrolysis theory [13].
Thermogravimetric analysis (10 K min⁻¹, N₂) shows single-stage mass loss with Tdeg⁵% = 248 °C and Tmax (DTG) = 287 °C [2]. Differential scanning calorimetry indicates endothermic fusion at 33 °C followed by exothermic decomposition onset at ≈255 °C [14].
Flash vacuum pyrolysis (530 °C, 10⁻² mbar) affords the product distribution in Table 3.
| Product | Yield / mol % | Mechanistic origin | Source |
|---|---|---|---|
| Trans-crotonic acid | 47 ± 3 [14] | β-Elimination of ethanol | 85 |
| Ethyl vinyl ether | 22 ± 2 [14] | C₂ scission of tetrahedral radical | 85 |
| Propionaldehyde | 14 ± 1 [14] | C₁ decarbonylation of acyl radical | 85 |
| Carbon monoxide | 10 ± 1 [14] | Secondary decarbonylation | 85 |
| Minor aromatics | < 3 | Oligomerization + Diels-Alder | 85 |
Proposed Transition State: Six-membered cyclic β-elimination via concerted proton transfer from the β-carbon to the carbonyl oxygen, analogous to acid-catalyzed PHB depolymerization forming crotonic acid [15] [16].
Arrhenius parameters derived from isothermal rate data (310–340 °C, He flow 50 mL min⁻¹) [14]:
| Process | A / s⁻¹ | Ea / kJ mol⁻¹ | Comment |
|---|---|---|---|
| Major β-elimination | 3.1 × 10¹³ | 161 ± 4 | First-order; ethanol loss |
| C₂ scission | 6.4 × 10¹² | 168 ± 5 | Competing pathway |
| C₁ decarbonylation | 4.9 × 10¹² | 174 ± 6 | Minor route |
Predicted half-life (τ1/2) in inert atmosphere:
| Temperature | τ1/2 / min |
|---|---|
| 200 °C | 2.8 × 10⁴ |
| 250 °C | 9.3 × 10² |
| 300 °C | 37 |
The presence of 10 mbar O₂ reduces τ1/2 at 250 °C by ≈45%, attributed to radical-mediated chain homolysis that channels into unsaturated acid formation and trace peroxides [15].
Time-dependent density functional theory (M06-2X/6-311++G*) shows the LUMO localized on the β-carbon (π), confirming conjugate affinity [17]. Vibrational mode analysis assigns νC=O at 1,721 cm⁻¹ and νC=C at 1,627 cm⁻¹, the latter shifting to 1,609 cm⁻¹ upon ethoxide departure during nucleophilic substitution [18].
Electron-impact mass spectra exhibit prominent m/z = 158 (M⁺·), 99 (3-ethoxy-2-butenoyl cation), and 71 (crotonyl cation), matching fragmentation by successive ethyl loss then β-cleavage [19].